molecular formula C17H13N3O3S B2477758 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide CAS No. 393837-71-3

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2477758
CAS No.: 393837-71-3
M. Wt: 339.37
InChI Key: NZLCFBQFGGLFTP-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Scientific Research Applications

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:

Future Directions

The future directions in the research of thiazole derivatives could involve the design and development of different thiazole derivatives . This could lead to the discovery of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Furthermore, modification of thiazole-based compounds at different positions could generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide typically involves the coupling of a thiazole derivative with a nitrobenzamide. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-aminobenzamide.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide is unique due to its specific combination of a thiazole ring and a nitrobenzamide group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets .

Properties

IUPAC Name

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-11-18-16(10-24-11)12-2-6-14(7-3-12)19-17(21)13-4-8-15(9-5-13)20(22)23/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLCFBQFGGLFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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